
Phencynonate
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Overview
Description
Phencynonate is a novel anticholinergic compound that has been developed primarily for the prevention of motion sickness. It is structurally similar to scopolamine and possesses both muscarinic and nicotinic antagonistic properties, as well as anti-NMDA properties . This compound has shown promise as a safe and effective drug for motion sickness and has also demonstrated anticonvulsant effectiveness in animal models .
Preparation Methods
Phencynonate can be synthesized through various synthetic routes. One common method involves the esterification of benzeneacetic acid with cyclopentyl alcohol, followed by the reaction with 3-methyl-3-azabicyclo[3.3.1]nonane . The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the esterification process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
Locomotor Activity
The S-isomer demonstrated inhibitory effects on locomotor activity in rats, reducing total distance traveled (p < 0.05), while the R-isomer exhibited stimulatory effects at equivalent doses . This divergence highlights stereoselective CNS effects:
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S-isomer : Central inhibition (therapeutic profile)
-
R-isomer : Central excitation (potential toxicity)
Metabolic Pathways
The isomers showed distinct metabolic fates:
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S-isomer : Primarily metabolized by CYP1B1 and CYP17A1, with a 52% reduction in CYP1B1 protein levels and 48% reduction in CYP17A1 protein levels .
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R-isomer : Induced a 23% reduction in CYP1A1 protein levels .
This stereoselective metabolism contributes to the S-isomer’s prolonged therapeutic effects and reduced side effects .
Chiral Separation and Pharmacokinetics
The S-isomer’s slower elimination and higher metabolic stability make it the preferred therapeutic enantiomer .
Muscarinic Acetylcholine Receptor (mAChR) Binding
The isomers exhibited stereoselective binding to mAChR:
Isomer | Ki (nmol/L) |
---|---|
S-isomer | 46.49 ± 1.27 |
PHH | 271.37 ± 72.30 |
R-isomer | Not reported |
The S-isomer’s higher affinity (Ki = 46.49 nmol/L) correlates with its superior anti-motion sickness efficacy compared to scopolamine and difenidol .
Structural Insights
This compound’s structure includes a quaternary ammonium cation interacting with key residues (TYR404, TRP378) in mAChR via sigma-pi interactions . The S-isomer forms hydrogen bonds with ASN382 and van der Waals interactions with THR189 and ALA193, stabilizing its binding .
SMILES Notation :
Cl.CN1C[C@@H]2CCC[C@H](C1)[C@@H]2OC(=O)C(O)(C3CCCC3)C4=CC=CC=C4
This stereochemical complexity explains its enantiomer-specific activity .
Scientific Research Applications
Phencynonate, particularly this compound Hydrochloride, is utilized in treating vertigo and motion sickness . Research has also explored its potential in neurological and psychiatric applications .
Treatment of Vertigo: this compound Hydrochloride is effective in treating acute vertigo attacks . Studies have demonstrated its efficacy compared to other drugs like Diphenidol, especially for Meniere's disease and positional vertigo .
Anti-Motion Sickness: this compound racemate prevents acute motion sickness with high efficacy, similar to scopolamine . The S-isomer of this compound has a higher anti-motion sickness efficacy than the R-isomer .
Clinical Trial Data
Treatment | Number of Patients | Total Effective Rate |
---|---|---|
This compound Hydrochloride | 172 | 89.6% |
Diphenidol | 59 | 74.6% |
The total effective rate of this compound Hydrochloride was higher than that of the control group. However, there was no significant difference between the two groups statistically (P>0.05).
Meniere's Disease and Positional Vertigo
Treatment | Total Effective Rate |
---|---|
This compound Hydrochloride | 92.6% |
Diphenidol | 69.2% |
Statistical analysis revealed significant difference between the test and control groups (P<0.05). If only counting the samples of the Meniere's disease and Positional vertigo, the total effective percentage of this compound Hydrochloride and Diphenidol was 94.0% and 67.9%, respectively. Statistical analysis shows that the difference between test and control group was significant (P<0.01).
Pharmacokinetics: R-phencynonate exhibits rapid oral absorption, quick clearance, and high bioavailability at therapeutic doses in rats and dogs .
Mechanism of Action
Phencynonate exerts its effects primarily through its antagonistic action on muscarinic acetylcholine receptors (mAChR) and nicotinic acetylcholine receptors (nAChR) . By blocking these receptors, this compound reduces the activity of acetylcholine, a neurotransmitter involved in various physiological processes. This action helps alleviate symptoms of motion sickness and other conditions . Additionally, this compound has anti-NMDA properties, which contribute to its anticonvulsant and neuroprotective effects .
Comparison with Similar Compounds
Phencynonate is structurally similar to scopolamine, another anticholinergic agent used to treat motion sickness . this compound has a unique profile due to its combined muscarinic, nicotinic, and anti-NMDA properties . Other similar compounds include:
Scopolamine: Primarily a muscarinic antagonist with strong anti-motion sickness effects.
Atropine: Another muscarinic antagonist used for various medical applications.
Hyoscyamine: Similar to atropine, used for gastrointestinal disorders.
This compound’s unique combination of properties makes it a versatile and promising compound for various therapeutic applications.
Properties
CAS No. |
256511-89-4 |
---|---|
Molecular Formula |
C22H31NO3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
[(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3/t16-,17+,20?,22? |
InChI Key |
ROZOEEGFKDFEFP-DCEJCQMCSA-N |
Isomeric SMILES |
CN1C[C@H]2CCC[C@@H](C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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